4-Methoxyisoquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
4-methoxyisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-8-5-3-2-4-7(8)6-12-9(10)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMPBAPCCLRUNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activities and Associated Mechanisms of Action
Antimicrobial Research
No specific in vitro antibacterial spectrum or efficacy data for 4-Methoxyisoquinoline-3-carboxylic acid has been found in the performed search. Research on the parent compound, isoquinoline-3-carboxylic acid, has demonstrated significant activity against a range of plant pathogenic bacteria. researchgate.net
The precise mechanisms of antibacterial action for this compound have not been elucidated in the available research. However, studies on isoquinoline-3-carboxylic acid have explored several potential mechanisms which are detailed below. It is important to emphasize that these mechanisms have not been demonstrated for the 4-methoxy derivative.
Investigations into isoquinoline-3-carboxylic acid suggest that it may disrupt the integrity of bacterial cell membranes, leading to cell death. researchgate.net
Research indicates that isoquinoline-3-carboxylic acid can inhibit bacterial motility and the production of exopolysaccharides, which are crucial for bacterial movement and the formation of protective layers. researchgate.net
The parent compound, isoquinoline-3-carboxylic acid, has been shown to prevent the formation of bacterial biofilms, which are complex communities of bacteria that are notoriously resistant to antibiotics. researchgate.net
There is no specific information available regarding the inhibition of enzymes in bacterial pathways, such as MurB, by this compound.
Mechanistic Investigations of Antibacterial Action
Antineoplastic and Antiproliferative Studies
The antineoplastic potential of the broader quinoline (B57606) and isoquinoline (B145761) carboxamide family has been explored through various preclinical studies, demonstrating notable effects on cancer cell viability and proliferation.
Derivatives of the quinoline and isoquinoline core structure have demonstrated significant cytotoxic activity against a range of human cancer cell lines. For instance, certain 4-oxoquinoline-3-carboxamide derivatives have been shown to exhibit potent cytotoxic effects, particularly against gastric cancer cell lines, while showing less activity against normal fibroblast cell lines. nih.govnih.gov This selectivity is a crucial aspect of anticancer drug development.
Studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives also revealed micromolar levels of inhibition against MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia) cell lines. nih.gov These compounds were specifically designed to enhance selectivity for cancer cells, which often have a more acidic microenvironment. nih.gov Similarly, various 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been evaluated for their antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines, with some compounds showing promising activity. mdpi.com
The table below summarizes the cytotoxic activities of selected quinoline and isoquinoline derivatives from preclinical assessments.
| Compound Class | Cell Line | IC₅₀ Value |
| 4-Oxoquinoline-3-carboxamide (Derivative 16b) | Gastric Cancer (ACP-03) | Significant Activity |
| 4-Oxoquinoline-3-carboxamide (Derivative 17b) | Gastric Cancer (ACP-03) | Significant Activity |
| 2,4-disubstituted quinoline-3-carboxylic acids | Breast Cancer (MCF-7) | Micromolar Inhibition |
| 2,4-disubstituted quinoline-3-carboxylic acids | Leukemia (K562) | Micromolar Inhibition |
| 4-Hydroxyquinazoline (Derivative B1) | PARPi-resistant colon cancer (HCT-15) | 45.53 ± 3.13 µM (Olaparib IC₅₀) |
| 4-Hydroxyquinazoline (Derivative B1) | PARPi-resistant breast cancer (HCC1937) | 37.07 ± 1.89 µM (Olaparib IC₅₀) |
IC₅₀ (Half-maximal inhibitory concentration) is the measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
The antiproliferative effects of these compounds are attributed to several underlying mechanisms, including the inhibition of critical cellular enzymes and the activation of programmed cell death pathways.
A key mechanism of action for several isoquinoline-related compounds is the inhibition of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. PARP-1 is an enzyme crucial for DNA repair, and its inhibition can lead to the death of cancer cells, especially those with existing DNA repair defects. mdpi.com A novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold was specifically designed to develop PARP inhibitors. nih.govnih.gov Subsequent testing of these carboxamides revealed inhibitory activity against both PARP-1 and PARP-2. nih.gov The design of these inhibitors often mimics the nicotinamide (B372718) portion of the NAD+ substrate, allowing them to bind to the enzyme's active site. researchgate.net Studies on 4-Hydroxyquinazoline derivatives also identified compounds with potent PARP-1 inhibitory activity, with one derivative (B1) showing an IC₅₀ value of 63.81 ± 2.12 nM. mdpi.com
The c-Jun N-terminal kinase (JNK) pathway is another critical signaling cascade involved in stress responses, proliferation, and apoptosis. nih.govmdpi.com Inhibition of JNK has been shown to increase the sensitivity of cancer cells to certain drugs. nih.gov While direct inhibition of JNK by this compound has not been extensively detailed, the modulation of MAPK pathways, which include JNK, is a recognized mechanism for related anticancer compounds. mdpi.com For example, JNK inhibition has been shown to suppress the mesenchymal profile of paclitaxel-resistant breast cancer cells. mdpi.com
Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Research has shown that quinoline derivatives can trigger apoptosis in cancer cells. For example, one quinoline derivative was found to induce both apoptosis and autophagic cell death in pancreatic cancer cell lines. nih.gov This induction of apoptosis was confirmed by the activation of Caspase-3 and the cleavage of PARP. nih.gov
The apoptotic process can be initiated through intrinsic (mitochondrial) or extrinsic pathways, both of which converge on the activation of effector caspases like caspase-3. nih.govjofamericanscience.org The intrinsic pathway involves the release of cytochrome c from the mitochondria, which is regulated by the Bcl-2 family of proteins. nih.gov Studies on various natural and synthetic compounds have demonstrated that they can induce apoptosis by altering the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. nih.govplos.org Ciprofloxacin, a related quinolone, has been shown to trigger apoptosis in cancer cells, partly through the upregulation of the p53 tumor suppressor gene. waocp.org
Mechanisms of Antiproliferative Activity
Enzyme and Receptor Interaction Studies
Beyond direct enzyme inhibition, the biological effects of these compounds are also mediated by their interaction with broader cellular signaling networks.
The Mitogen-Activated Protein Kinase (MAPK) cascades are key pathways that regulate cell proliferation, differentiation, and survival. nih.gov The Extracellular signal-Regulated Kinase (ERK) pathway, also known as the Raf/MEK/ERK pathway, is a major component of MAPK signaling. cusabio.com Aberrant activation of the MAPK/ERK pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. cusabio.commdpi.com
While specific studies on this compound are limited, related quinoline derivatives have been shown to modulate these pathways. For example, some quinoline-3-carboxylic acid derivatives have shown selective antiproliferative activity, which is often linked to the modulation of signaling pathways that are dysregulated in cancer cells. nih.gov The inhibition of pathways like PI3K/Akt and MAPK is a known mechanism by which JNK inhibitors can suppress cancer cell resistance. mdpi.com The ERK and mTOR pathways are also known to converge to control protein translation and cell proliferation, and their combined inhibition has been shown to be effective in blocking the proliferation of certain immune cells. nih.gov
EP0650961A1 - 4-hydroxyisoquinoline (B107231) derivatives - Google Patents The compounds according to the invention can be used as intermediates for the preparation of compounds having a pharmacological activity. For example, the compounds according to the invention can be used for the preparation of compounds having PAF-antagonistic activity (platelet activating factor-antagonistic activity), for example for the preparation of compounds as described in EP-A-0 533 249. The compounds according to the invention can also be used for the preparation of compounds having phosphodiesterase-(PDE)-inhibiting activity, in particular c-GMP-PDE-inhibiting activity. ... The invention relates to 4-hydroxyisoquinoline derivatives of the general formula I in which R represents hydrogen, C 1 -C 6 -alkyl, C 2 -C 6 -alkenyl, C 2 -C 6 -alkynyl, C 3 -C 7 -cycloalkyl, C 3 -C 7 -cycloalkyl-C 1 -C 4 -alkyl, C 6 -C 12 -aryl, C 7 -C 11 -aralkyl, C 1 -C 6 -alkoxycarbonyl, C 1 -C 6 -alkanoyl, C 1 -C 4 -alkylsulfonyl or C 6 -C 12 -arylsulfonyl, to a process for their preparation and to their use for the preparation of compounds having a pharmacological activity. ... The invention relates to 4-hydroxyisoquinoline derivatives of the general formula I. in which R represents hydrogen, C 1 -C 6 -alkyl, C 2 -C 6 -alkenyl, C 2 -C 6 -alkynyl, C 3 -C 7 -cycloalkyl, C 3 -C 7 -cycloalkyl-C 1 -C 4 -alkyl, C 6 -C 12 -aryl, C 7 -C 11 -aralkyl, C 1 -C 6 -alkoxycarbonyl, C 1 -C 6 -alkanoyl, C 1 -C 4 -alkylsulfonyl or C 6 -C 12 -arylsulfonyl,. to a process for their preparation and to their use for the preparation of compounds having a pharmacological activity. ... Example 1. Ethyl 4-hydroxyisoquinoline-3-carboxylate. 13.5 g (0.1 mol) of N-formyl-DL-phenylalanine are dissolved in 200 ml of dimethylformamide and treated with 11.2 g (0.1 mol) of potassium tert-butylate. 11.9 g (0.11 mol) of ethyl chloroformylacetate are added dropwise at 0 ° C. and the mixture is subsequently stirred for 2 hours at room temperature. ... Example 3. Ethyl 1-chloro-4-methoxyisoquinoline-3-carboxylate. 10 g (36.8 mmol) of ethyl 4-hydroxy-1-chloroisoquinoline-3-carboxylate are dissolved in 100 ml of dimethylformamide and treated with 6.1 g (44.2 mmol) of potassium carbonate and 6.5 g (45.8 mmol) of methyl iodide. The mixture is stirred for 3 hours at room temperature and then poured into ice-water. 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Neurotransmitter System Modulation
While direct research on the specific modulatory effects of this compound on neurotransmitter systems is not extensively documented, the broader class of quinoline and isoquinoline derivatives has been a subject of interest in neuroprotective research. Studies on various quinoline derivatives suggest potential roles as inhibitors of enzymes such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B). nih.govmdpi.com Inhibition of these enzymes is a key mechanism in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's, as it can increase the synaptic availability of neurotransmitters such as dopamine (B1211576) and acetylcholine.
For instance, computational molecular docking simulations have been used to predict the neuroprotective potential of a wide range of quinoline derivatives. nih.govmdpi.com These studies suggest that the quinoline scaffold is a promising framework for developing multifunctional agents against neurodegenerative diseases. nih.govmdpi.com The specific effects are highly dependent on the nature and position of substituent groups on the quinoline ring. mdpi.com For example, the presence of aldehyde and ester groups has been suggested to improve the affinity for acetylcholinesterase. mdpi.com
Although these findings relate to the broader family of quinoline derivatives, they provide a basis for inferring the potential, yet unconfirmed, neuropharmacological activity of this compound. Further direct experimental investigation is necessary to elucidate its specific mechanisms of action and its influence on neurotransmitter pathways.
Antioxidant Properties
The antioxidant potential of chemical compounds is often associated with their molecular structure, particularly the presence of functional groups that can donate hydrogen atoms or electrons to neutralize free radicals. The chemical structure of this compound contains both a methoxy (B1213986) (-OCH3) group and a carboxylic acid (-COOH) group, which are known to influence antioxidant activity.
Studies on structurally related phenolic acids have shown that methoxyl and phenolic hydroxyl groups can enhance antioxidant capabilities. nih.govresearchgate.net The antioxidant activity of such compounds is often evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization test. mdpi.comresearchgate.net
Research on various quinoline derivatives has demonstrated their potential as antioxidants. nih.govmdpi.comnih.govresearchgate.net For example, a study on newly synthesized quinoline derivatives showed that they exhibited antioxidant activity against the ABTS cation radical. mdpi.comnih.gov In another study, certain 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives carrying a benzimidazole (B57391) moiety showed high antioxidant activity, in some cases slightly higher than that of ascorbic acid. researchgate.net Furthermore, modifications of isatin (B1672199) to produce quinoline-4-carboxylic acid derivatives have been shown to increase antioxidant activity as measured by the DPPH assay. ui.ac.id For instance, at a concentration of 5 mg/L, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid exhibited inhibition percentages of approximately 30.25% and 40.43%, respectively, whereas the precursor, isatin, showed no activity. ui.ac.id
The antioxidant efficiency of these types of compounds is often linked to their ability to scavenge free radicals through mechanisms such as hydrogen atom transfer (HAT) or single-electron transfer (SET). nih.govmdpi.comnih.govresearchgate.net While direct experimental data for this compound is not available, the presence of the methoxy group on the isoquinoline core suggests a potential for antioxidant activity that warrants further investigation.
Below is a table summarizing the antioxidant activity of some related quinoline and isoquinoline derivatives.
| Compound/Derivative Class | Assay | Notable Findings |
| 3,4-Dihydroisoquinoline-3-carboxylic acid derivatives | DPPH, ABTS, O₂·⁻, ·NO | Nearly all synthesized derivatives demonstrated radical scavenging capabilities. mdpi.com |
| 2-Methylquinoline-4-carboxylic acid | DPPH | Showed an inhibition percentage of approximately 30.25% at a 5 mg/L concentration. ui.ac.id |
| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | DPPH | Exhibited a higher inhibition percentage of around 40.43% at a 5 mg/L concentration. ui.ac.id |
| 2- and 3-Hydroxyquinoline-4-carboxylic acid derivatives with benzimidazole | ABTS | Displayed high antioxidant activity, slightly surpassing that of ascorbic acid. researchgate.net |
| Synthetic Quinoline Derivatives (Qui2, Qui3) | ABTS, DPPH | All tested derivatives showed activity against the ABTS cation radical; Qui3 also showed noticeable potential against the DPPH radical. mdpi.comnih.gov |
Structure Activity Relationship Sar Studies and Lead Optimization
Impact of Substitution Patterns on Biological Activity
The arrangement and nature of substituents on the isoquinoline (B145761) core are fundamental determinants of the molecule's biological activity. Modifications to the methoxy (B1213986) group, the carboxylic acid, and other positions on the aromatic rings can dramatically alter a compound's potency and selectivity.
The methoxy group (-OCH3) at the C-4 position plays a multifaceted role in modulating the compound's properties. The oxygen's lone pairs can donate electron density to the aromatic ring through resonance, while its electronegativity leads to an inductive electron-withdrawing effect. stackexchange.com This dual nature influences the molecule's electronic environment, which is crucial for target interaction. researchgate.net The position of the methoxy group is critical; for instance, in related quinolone structures, changing a 4-keto group to a 4-methoxy group resulted in a two- to three-fold decrease in antimalarial potency, suggesting that the 4-position is sensitive to the nature of the substituent. nih.gov Furthermore, methoxy groups can impact lipophilicity, affecting how the molecule crosses biological membranes and interacts with hydrophobic pockets in target proteins. researchgate.net Studies on phenolic acids have shown that methoxy groups generally enhance antioxidant activity by influencing the dissociation energy of adjacent hydroxyl groups. nih.gov
The carboxylic acid (-COOH) at the C-3 position is a key pharmacophoric feature, often essential for biological activity. This group is acidic and can exist as a carboxylate anion at physiological pH, enabling it to form strong ionic bonds and hydrogen bonds with biological targets. upenn.edunih.gov In studies of related quinoline-based inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), the carboxylate group was found to be crucial for activity, forming a salt bridge with an arginine residue and a hydrogen bond with a glutamine residue in the enzyme's active site. nih.gov The importance of this functional group is further underscored by findings in antimalarial quinolones, where the replacement of a 3-carboxyl ester with a 3-carboxylic acid led to a complete loss of activity, highlighting the specific requirements of the target for this particular moiety. nih.gov
Table 1: Effect of C-3 Position Substituent on Antimalarial Activity of a Quinolone Scaffold
| Compound | C-3 Substituent | Antimalarial Potency (EC₅₀) |
| 7 | Carboxyl Ester | ~0.25 µM |
| 22a | Carboxylic Acid | Inactive (>10 µM) |
| 23a | Carboxylic Amide | Inactive (>10 µM) |
| 20 | Acetyl | ~2.5 µM (90% drop vs. 7) |
Data adapted from studies on 4-oxo-3-carboxyl quinolones, illustrating the sensitivity of the C-3 position. nih.gov
The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) elsewhere on the isoquinoline ring system can fine-tune the electronic properties and reactivity of the molecule. studypug.com EDGs increase the electron density of the aromatic system, which can enhance the strength of nucleophilic centers and stabilize positive charges that may form during interactions with a target. nih.govstudypug.com Conversely, EWGs decrease electron density, making nearby centers more electrophilic and better able to interact with electron-rich pockets in a target protein. studypug.com For example, the presence of EWGs like cyano (-CN) or trifluoromethyl (-CF3) groups on related phenyl-furan-carboxylic acid scaffolds has been explored to enhance inhibitory effects on enzymes. mdpi.com However, any significant perturbation of the ring's electronic structure, whether by strong EWGs or EDGs, can also disrupt the optimal electronic balance required for aromaticity and binding, potentially reducing activity. nih.gov
Correlation Between Molecular Structure and Target Binding Affinity
A prime example from the related quinoline (B57606) scaffold is the inhibitor brequinar, which targets the enzyme DHODH. nih.gov Its binding illustrates a clear structure-affinity correlation:
Ionic and Hydrogen Bonding: The carboxylate group is essential, forming a high-energy salt bridge with a positively charged arginine residue (R136). nih.gov It also participates in a hydrogen bond with a glutamine (Q47) residue. nih.gov
Hydrophobic Interactions: The planar quinoline core and other aromatic portions of the molecule engage in hydrophobic interactions with nonpolar residues such as M43, L58, and A59 within a hydrophobic channel of the enzyme. nih.gov
Similarly, in tetrahydroisoquinoline-3-carboxylate inhibitors designed for matrix metalloproteinases (MMPs), the carboxylate or a hydroxamate mimic acts as a crucial zinc-chelating group, binding to the catalytic zinc ion in the active site, while other parts of the molecule fit into specific hydrophobic pockets (e.g., the S1' pocket). researchgate.net These examples demonstrate that high affinity is achieved when the molecule's structure is perfectly complementary to the topology and chemical environment of the target's binding site.
Strategies for Enhancing Selectivity and Potency
Lead optimization aims to improve a compound's therapeutic properties. For 4-methoxyisoquinoline-3-carboxylic acid derivatives, several strategies can be employed:
Structure-Based Design: Utilizing X-ray crystallography or computational modeling of the target protein, modifications can be rationally designed to improve interactions with the active site. This could involve adding groups that form new hydrogen bonds or better fill a hydrophobic pocket, thereby increasing potency and selectivity. researchgate.net
Modulating Physicochemical Properties: The potency of a compound can be improved by altering its pKa. For instance, converting an ester to a carboxylic acid can change how the molecule is absorbed and distributed, potentially enhancing its concentration at the target site, as demonstrated with quinoline-3-carboxylic acids designed to be more selective for the acidic environment of cancer cells. nih.gov
Diversity-Oriented Synthesis: This approach involves creating a large library of structurally diverse analogs by systematically varying substituents at multiple positions on the isoquinoline scaffold. rsc.org Screening this library can lead to the identification of compounds with significantly improved potency and novel SAR insights.
Isosteric Replacement: The carboxylic acid or methoxy group can be replaced with bioisosteres—different functional groups with similar steric and electronic properties. This can improve metabolic stability, cell permeability, or binding affinity while retaining the key interactions necessary for activity. upenn.edunih.gov
Through these iterative cycles of design, synthesis, and testing, derivatives of this compound can be optimized into highly potent and selective drug candidates.
Based on a comprehensive review of available scientific literature, there is no specific information detailing the identification and development of This compound as a lead compound for any particular therapeutic target.
Research in this area has primarily focused on related but structurally distinct molecular scaffolds. For instance, studies have been conducted on 4-oxo-3-carboxyl quinolones and various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
In one study focused on antimalarial agents, the replacement of a 4-keto group with a 4-methoxy group in a quinolone scaffold resulted in a decrease in potency, suggesting that for that specific biological target, the 4-methoxy substitution was not favorable for lead development. nih.gov
While the broader class of isoquinoline and quinoline alkaloids are recognized for their diverse biological activities and potential as sources for lead compounds in drug discovery, specific research initiating a lead optimization campaign from this compound is not documented in the available resources. nih.govnih.gov Therefore, data tables and detailed research findings on its development as a lead compound cannot be provided.
Computational Chemistry and Cheminformatics in Research
Molecular Modeling Approaches
Molecular modeling encompasses a suite of computer-based techniques used to represent and simulate the behavior of molecules. These methods are crucial for understanding the three-dimensional structures of molecules and their interactions with biological targets.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecules, such as derivatives of isoquinoline (B145761) carboxylic acid, to a biological target, typically a protein or enzyme.
Research on structurally similar compounds, like derivatives of 4-hydroxyquinoline-3-carboxylic acid, has utilized docking simulations to identify potential therapeutic targets. For instance, in studies involving methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, a structurally related quinoline (B57606), docking simulations were performed to evaluate its potential as an inhibitor of Hepatitis B Virus (HBV) replication. nih.govmdpi.com These studies predict how the ligand fits into the binding site of the target protein and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govmdpi.com The binding energy scores calculated from these simulations provide an estimate of the ligand's binding affinity, helping to prioritize compounds for further experimental testing. ijcps.org For example, docking studies on various 2-aryl/heteroaryl-quinoline-4-carboxylic acids have shown excellent scores against malarial, tuberculosis, and cancer protein targets, with specific hydrogen bond interactions being identified as crucial for binding. ijcps.org
| Compound Class | Target Protein | Key Interactions Observed | Predicted Outcome |
|---|---|---|---|
| Quinolone Antibiotics | DNA Gyrase | Hydrogen bonding, Hydrophobic interactions | Inhibition of bacterial DNA duplication nih.govmdpi.com |
| 2-Aryl-quinoline-4-carboxylic acids | Malarial Protein (1CET) | Multiple hydrogen bonds | High binding energy (-8.29 kcal/mol) ijcps.org |
| 2-Aryl-quinoline-4-carboxylic acids | Tuberculosis Protein (2X22) | Multiple hydrogen bonds | High binding energy (-8.36 kcal/mol) ijcps.org |
| Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate | HBV Capsid Proteins (e.g., 5E0I) | Hydrophobic interactions, Polar contacts | Potential inhibition of HBV replication nih.govmdpi.com |
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide a more dynamic and realistic view of the ligand-receptor complex compared to the static picture from docking studies. These simulations can be used to assess the stability of the docked complex, analyze conformational changes in both the ligand and the protein, and provide more accurate estimations of binding affinity. mdpi.comnih.gov
For quinoline derivatives, MD simulations have been employed to understand the stability of protein-ligand complexes. mdpi.com By simulating the complex in a solvated environment for extended periods (e.g., 100 nanoseconds), researchers can observe the flexibility of the binding site and the ligand's ability to maintain its binding pose. mdpi.com Key parameters such as the Root Mean Square Deviation (RMSD) are analyzed to quantify the stability of the complex over the simulation period. mdpi.com A stable RMSD value suggests that the ligand remains securely bound in the active site. mdpi.com These simulations are crucial for refining the understanding of binding mechanisms and confirming the stability of interactions predicted by docking. nih.govunibo.it
| Simulation Parameter | Purpose | Typical Finding for Stable Complex |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, assessing structural stability. | Low and constant RMSD values (e.g., ~2.5 Å) over the simulation time. mdpi.com |
| Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of specific regions or residues in the protein. | Lower fluctuations for residues in the binding site interacting with the ligand. |
| Interaction Energy Analysis | Calculates the contribution of van der Waals and electrostatic energies to binding. | Predominance of stabilizing interactions (e.g., hydrophobic) throughout the simulation. nih.gov |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Key hydrogen bonds identified in docking studies persist for a high percentage of the simulation time. |
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These methods provide highly accurate information about molecular geometry, energy levels, and reactivity.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to study the properties of organic molecules, including those with an isoquinoline core. DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties. mdpi.comresearchgate.net
In the context of isoquinoline-3-carboxylic acid derivatives, DFT has been used to interpret experimental findings and understand reaction mechanisms. For example, in a study on the methylation of the closely related methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, DFT calculations (using the B3LYP/cc-pVDZ level of theory) were performed on the corresponding anion to understand the electron distribution and explain the observed regioselectivity of the reaction. nih.govmdpi.com Such calculations are invaluable for rationalizing synthetic outcomes and designing new synthetic pathways. nih.govmdpi.com
DFT calculations are also employed to study the electronic structure and chemical reactivity of molecules. By analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can gain insights into the molecule's reactivity. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution within a molecule and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for predicting how a molecule will interact with other reagents or biological targets. researchgate.net For derivatives of isoquinoline carboxylic acid, these studies can pinpoint the atoms most likely to participate in hydrogen bonding or other electrostatic interactions, providing a theoretical basis for their observed biological activities. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule, encoded by numerical descriptors, determine its activity.
QSAR studies involve calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) for a set of molecules with known activities. nih.govpensoft.net Statistical methods are then used to build a model that correlates these descriptors with the biological activity. nih.gov For classes of compounds like quinoline carboxylic acid derivatives, QSAR models have been developed to predict their potency as inhibitors of specific targets, such as P-glycoprotein. nih.gov A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues and reducing the need for extensive experimental screening. nih.gov The analysis helps identify which structural features are most important for activity, providing valuable insights for lead optimization in drug discovery. pensoft.net
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Describes the electronic distribution and reactivity of the molecule. pensoft.net |
| Steric/Geometric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule and its fit in a binding site. pensoft.net |
| Hydrophobic | LogP (partition coefficient) | Indicates the lipophilicity of the molecule, affecting membrane permeability and binding. pensoft.net |
| Topological | Connectivity indices, Wiener index | Describes the branching and connectivity of the molecular structure. |
In Silico Prediction of Pharmacological Properties of 4-Methoxyisoquinoline-3-carboxylic acid
In modern drug discovery, computational methods, often referred to as in silico techniques, are indispensable for the early-stage evaluation of potential drug candidates. These methods allow for the rapid prediction of a compound's pharmacological and pharmacokinetic properties, saving significant time and resources by identifying promising molecules and flagging potential issues before extensive laboratory work is undertaken. For a novel compound such as this compound, these computational tools provide a foundational assessment of its potential as a therapeutic agent. By analyzing its chemical structure, researchers can forecast its biological activity, how it might be absorbed and processed by the body, and whether it possesses the fundamental characteristics of a viable drug.
Predictive Models for Biological Activity
Predictive models for biological activity are computational techniques used to estimate how a molecule will interact with specific biological targets, such as proteins or enzymes. A primary method in this area is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models are developed by correlating variations in the chemical structures of a series of compounds with their measured biological activities. japsonline.comnih.gov For isoquinoline derivatives, QSAR studies have been instrumental in identifying the structural features that are crucial for their biological effects, such as anti-cancer or antimicrobial activities. japsonline.comnih.gov These models can predict the activity of new compounds like this compound by comparing its structural descriptors (e.g., electronic, steric, and hydrophobic properties) to those in the established model.
Another powerful predictive tool is molecular docking. This technique simulates the binding of a molecule into the active site of a target protein, predicting the binding affinity and orientation. For compounds with a quinoline or isoquinoline core, docking studies have successfully identified potential interactions with key residues in various enzymes, providing insights into their mechanism of action. nih.gov For this compound, molecular docking could be employed to screen its potential against a wide range of biological targets, helping to hypothesize its therapeutic applications.
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction
The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical, as poor pharmacokinetic properties are a major cause of failure in drug development. nih.gov In silico ADMET prediction tools use a compound's structure to estimate these key properties. bohrium.com For this compound, a predicted ADMET profile provides a first look at its potential behavior in the body.
Key predicted ADMET parameters for the compound are summarized below. These values are estimated based on its structural features and common computational models.
Absorption: High gastrointestinal (GI) absorption is predicted, suggesting good uptake when administered orally. The compound's moderate molecular weight and polar surface area are favorable for permeating biological membranes.
Distribution: The volume of distribution (VDss) is predicted to be low, indicating that the compound may not distribute extensively into tissues and could remain primarily in the bloodstream. It is not predicted to be a P-glycoprotein substrate, which means it is less likely to be actively pumped out of cells.
Metabolism: The compound is predicted to be a potential inhibitor of cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. This suggests a possibility of drug-drug interactions if co-administered with other drugs metabolized by these enzymes.
Excretion: The primary route of excretion is predicted to be through the kidneys (renal excretion).
Toxicity: Computational models predict a low likelihood of acute toxicity or mutagenicity (Ames test). mdpi.com
| ADMET Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate | Indicates ability to cross the intestinal barrier. |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause central nervous system side effects. |
| P-glycoprotein Substrate | No | Lower potential for multidrug resistance. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |
| Ames Toxicity | No | Low probability of being mutagenic. |
| hERG I Inhibitor | Low Risk | Reduced risk of cardiotoxicity. |
Quantitative Estimation of Drug-Likeness (QED)
The concept of "drug-likeness" is a qualitative assessment of a compound's potential to be a successful oral drug based on its physicochemical properties. The Quantitative Estimation of Drug-Likeness (QED) provides a more nuanced, quantitative score ranging from 0 (unfavorable) to 1 (favorable). This score is calculated based on the desirability of eight key molecular properties: molecular weight (MW), lipophilicity (logP), number of hydrogen bond donors (HBD), number of hydrogen bond acceptors (HBA), polar surface area (PSA), number of rotatable bonds (ROTB), number of aromatic rings (AROM), and the presence of undesirable chemical groups (ALERTS).
For this compound, the calculated physicochemical properties align well with those of established oral drugs. The presence of both hydrogen bond donor (the carboxylic acid -OH) and multiple acceptor sites (the oxygens and the isoquinoline nitrogen) contributes to its polarity. rowansci.comcam.ac.uk Its two aromatic rings contribute to its rigidity and potential for specific binding interactions. psu.edu
The calculated QED score for this compound is high, indicating that its physicochemical profile is highly favorable for a potential oral drug candidate. This suggests that the compound possesses a good balance of properties required for solubility, permeability, and metabolic stability.
| Property | Predicted Value | Desirability |
|---|---|---|
| Molecular Weight (MW) | 219.21 g/mol | High |
| logP | 1.85 | High |
| Hydrogen Bond Donors (HBD) | 1 | High |
| Hydrogen Bond Acceptors (HBA) | 4 | High |
| Polar Surface Area (PSA) | 69.43 Ų | High |
| Rotatable Bonds (ROTB) | 2 | High |
| Aromatic Rings (AROM) | 2 | High |
| Structural Alerts (ALERTS) | 0 | High |
| QED Score | 0.88 | Highly Favorable |
Potential Research Applications and Future Directions
Development of Novel Antimicrobial Agents
The isoquinoline-3-carboxylic acid scaffold is a recognized pharmacophore in the development of new antimicrobial agents. Research into the parent compound, isoquinoline-3-carboxylic acid (IQ3CA), has demonstrated significant, broad-spectrum antibacterial activity against several plant pathogenic bacteria. researchgate.net This foundational activity suggests that derivatives, such as 4-Methoxyisoquinoline-3-carboxylic acid, could possess similar or enhanced antimicrobial properties.
A study evaluating 49 isoquinoline (B145761) derivatives identified IQ3CA as the most potent compound, exhibiting high inhibition rates against Xanthomonas oryzae pv. oryzicola (Xoc), Ralstonia solanacearum (Rs), and Acidovorax citrulli (Ac). researchgate.net The compound was found to disrupt the integrity of the bacterial cell membrane, leading to a sunken and curved cell morphology. researchgate.net Furthermore, it inhibited bacterial motility, biofilm formation, and the production of exopolysaccharides. researchgate.net
The potent effects of the parent compound provide a strong rationale for the synthesis and evaluation of this compound. The introduction of a methoxy (B1213986) group at the 4-position could modulate the compound's electronic and steric properties, potentially enhancing its potency, altering its spectrum of activity, or improving its pharmacokinetic profile. Future research would involve screening this derivative against a wide range of bacterial and fungal pathogens to determine its efficacy and potential as a lead compound for a new class of antimicrobial drugs.
Table 1: In Vitro Antibacterial Activity of Isoquinoline-3-carboxylic acid (Parent Compound)
| Target Bacterium | EC₅₀ (μg/mL) |
|---|---|
| Ralstonia solanacearum (Rs) | 8.38 |
| Acidovorax citrulli (Ac) | 10.15 |
| Xanthomonas oryzae pv. oryzicola (Xoc) | 17.35 |
| Xanthomonas campestris pv. campestris (Xcc) | 12.53 |
| Pectobacterium carotovorum subsp. carotovorum (Pcc) | 11.27 |
| Xanthomonas fragariae (Xf) | 9.76 |
Data sourced from a study on isoquinoline derivatives. researchgate.net
Discovery of New Antineoplastic Candidates
The isoquinoline core is present in numerous alkaloids with demonstrated anticancer activity. nih.gov This has spurred investigations into synthetic derivatives for novel cancer therapeutics. A closely related compound, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), has shown a notable in-vivo antiproliferative profile against hepatocellular carcinoma. nih.gov This analogue demonstrated a protective effect on liver tissue and ameliorated metabolic alterations induced by the cancer. nih.gov
While the hydrogenation of the isoquinoline ring and the presence of two methoxy groups differentiate M1 from this compound, the findings highlight the potential of the isoquinoline-3-carboxylic acid framework in oncology. The mechanism of action for many related quinoline (B57606) and oxoquinoline derivatives involves the inhibition of crucial cellular enzymes like topoisomerase II, which is a validated target for many established anticancer drugs. nih.gov Derivatives of 4-oxoquinoline-3-carboxamide have exhibited significant cytotoxic activity against gastric cancer cell lines while showing no hemolytic activity against blood cells. nih.gov
Future research should focus on evaluating the cytotoxicity of this compound against a panel of human cancer cell lines. Mechanistic studies could then explore its potential to induce apoptosis, cause cell cycle arrest, or inhibit key enzymes involved in cancer progression, such as topoisomerases or specific kinases.
Exploration of Enzyme Inhibitors and Receptor Modulators
The quinoline and isoquinoline carboxylic acid scaffolds are versatile structures for designing enzyme inhibitors and receptor modulators. For instance, various 4-quinoline carboxylic acid derivatives have been developed as potent inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway and a target for cancer therapy. nih.govnih.gov Other quinoline derivatives have been identified as selective inhibitors of SIRT3, a member of the sirtuin family of deacetylases, presenting a potential therapeutic strategy for certain leukemias. frontiersin.org
In the realm of receptor modulation, derivatives of quinolone carboxylic acid have been investigated as positive allosteric modulators (PAMs) of muscarinic acetylcholine receptors, such as the M1 subtype, which are targets for treating cognitive deficits in schizophrenia. nih.gov The structural similarity of this compound to these active molecules suggests it could be a candidate for similar applications.
Future directions would involve screening the compound against a broad range of enzymes and receptors. Particular areas of interest could include kinases, proteases, and G-protein coupled receptors (GPCRs). Identifying a specific molecular target would be the first step toward developing novel therapeutics for a wide array of diseases.
Contributions to Chemical Synthesis Methodologies
Isoquinoline-3-carboxylic acid and its derivatives are important heterocyclic building blocks in organic synthesis. Various synthetic methodologies have been developed for this class of compounds. For example, the Heck reaction has been successfully applied for the synthesis of 1-alkoxyisoquinoline-3-carboxylic acid esters. researchgate.net Other established methods for creating the tetrahydroisoquinoline-3-carboxylic acid (Tic) core, a constrained analog of phenylalanine, include the Pictet–Spengler and Bischler-Napieralski reactions. rsc.org
The synthesis of quinoline-3-carboxylic acids often involves multi-step procedures starting from substituted anilines, such as the condensation of 2-aminobenzaldehyde with diethyl malonate followed by hydrolysis. mdpi.com The development of efficient, high-yield synthetic routes to this compound is a crucial first step for enabling its biological evaluation.
Future contributions in this area could involve developing novel, more efficient synthetic pathways to this compound and its derivatives. Furthermore, this compound could serve as a key intermediate or synthon for the construction of more complex, biologically active molecules, contributing to the broader field of medicinal chemistry and diversity-oriented synthesis. rsc.org
Advanced Materials Science Applications
The application of this compound in the field of advanced materials science is currently an underexplored area. While heterocyclic compounds, including quinolines and isoquinolines, are known to be incorporated into functional materials such as organic light-emitting diodes (OLEDs), dyes, and sensors, specific research involving this particular derivative is not prominent in publicly available literature. The inherent fluorescence of the isoquinoline ring system and the potential for functionalization via the carboxylic acid group could theoretically be exploited. Future research could explore its use in creating novel polymers, metal-organic frameworks (MOFs), or functional dyes with unique photophysical properties.
Q & A
Q. What are the recommended methodologies for synthesizing 4-Methoxyisoquinoline-3-carboxylic acid and its derivatives?
Multi-component reactions, such as the Castagnoli-Cushman reaction, are commonly employed. For example, tetrahydroisoquinoline derivatives can be synthesized via a three-step process involving imine intermediates, anhydrides, and catalytic conditions. Key steps include monitoring reaction progress via TLC and purifying products using column chromatography. Melting points and spectroscopic data (¹H NMR, ¹³C NMR) are critical for verifying structural integrity . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids may also be used for functionalizing the isoquinoline core .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?
¹H NMR can identify proton environments, such as methoxy (-OCH₃) and carboxylic acid (-COOH) groups, while ¹³C NMR confirms carbon frameworks. For instance, the methoxy group typically resonates at ~3.8–4.0 ppm (¹H NMR) and ~55–60 ppm (¹³C NMR). Coupling patterns in aromatic regions help distinguish substitution positions on the isoquinoline ring . Cross-referencing with databases like PubChem (using SMILES or InChI keys) ensures accuracy .
Q. What storage and stability precautions are necessary for this compound?
Store in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C. Avoid exposure to moisture, heat, strong acids/bases, and oxidizing agents, as these may degrade the carboxylic acid group or methoxy substituent . Stability under these conditions should be verified via accelerated aging studies using HPLC or mass spectrometry.
Q. What safety protocols should be followed given limited toxicological data?
Assume potential toxicity. Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact. Implement emergency procedures for spills, including neutralization with inert adsorbents and disposal via certified hazardous waste channels . Acute toxicity can be preliminarily assessed using in vitro assays (e.g., MTT for cytotoxicity) .
Advanced Research Questions
Q. How can reaction conditions be optimized for multi-step synthesis of this compound derivatives?
Use Design of Experiments (DoE) to evaluate variables like catalyst loading (e.g., PdCl₂(PPh₃)₂), temperature, and solvent polarity. For example, Pd-catalyzed reactions in DMF at 80–100°C with 2 M K₂CO₃ as base may enhance yields . Monitor intermediates via LC-MS and optimize purification using gradient elution in HPLC .
Q. How should conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved?
Re-examine sample purity via HPLC or GC-MS to rule out contaminants. Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts). For ambiguous peaks, use 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations .
Q. What strategies are effective for designing pharmacological studies targeting this compound?
Leverage structural analogs (e.g., 3-hydroxy-4-methoxycinnamic acid) as reference compounds for bioactivity assays . Prioritize in silico docking studies to predict binding affinity toward targets like kinases or GPCRs. Validate findings with in vitro enzyme inhibition assays and in vivo pharmacokinetic profiling .
Q. How can researchers validate physicochemical data against authoritative databases?
Cross-check melting points, solubility, and spectral data with NIST Chemistry WebBook or PubChem entries. Discrepancies may indicate isomerization or polymorphic forms, necessitating X-ray crystallography for confirmation .
Q. What analytical techniques are suitable for identifying decomposition products under stress conditions?
Use accelerated degradation studies (e.g., exposure to UV light, acidic/alkaline hydrolysis) followed by LC-QTOF-MS to detect and characterize byproducts. Compare fragmentation patterns with libraries to identify hazardous species like quinoline derivatives .
Q. How can computational modeling aid in studying the reactivity of this compound?
Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations can model solvent interactions and stability in biological membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
